

# "Methyl 2-(Boc-amino)-3-nitrobenzoate"

## literature review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

	<i>Methyl 2-((tert-</i>
Compound Name:	<i>butoxycarbonyl)amino)-3-</i>
	<i>nitrobenzoate</i>

Cat. No.: B138334

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(Boc-amino)-3-nitrobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

### Authored by a Senior Application Scientist

### Foreword: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry

In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, versatile building blocks is a cornerstone of modern medicinal chemistry. Among these crucial intermediates, substituted anthranilates and their derivatives hold a place of distinction. Methyl 2-(Boc-amino)-3-nitrobenzoate, the subject of this guide, is a prime example of such a scaffold. Its unique arrangement of functional groups—a protected amine, a nitro group, and a methyl ester at strategic positions—offers a rich platform for chemical manipulation, enabling access to a diverse array of heterocyclic systems and complex drug molecules. This guide provides a comprehensive overview of its synthesis, chemical behavior, and strategic applications, offering field-proven insights for researchers and drug development professionals.

### Core Molecular Profile and Physicochemical Properties

Methyl 2-(Boc-amino)-3-nitrobenzoate (CAS No: 57113-90-3) is a synthetically valuable organic intermediate.[1] The presence of the electron-withdrawing nitro group, the sterically demanding and chemically labile tert-butoxycarbonyl (Boc) protecting group, and the reactive methyl ester function define its utility in multi-step synthesis.

A summary of its key physical and chemical properties is presented below.

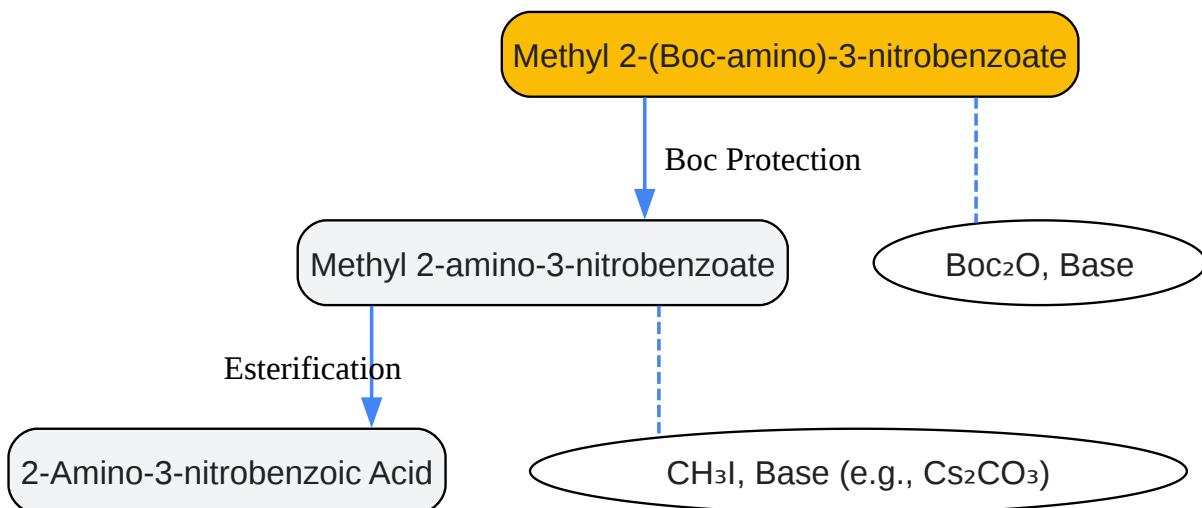
Property	Value	Source
IUPAC Name	methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate	PubChem[1]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub>	PubChem[1], ChemBK[2]
Molecular Weight	296.28 g/mol	PubChem[1], ChemBK[2]
Appearance	Solid	ChemBK[2]
Melting Point	104.0 to 108.0 °C	ChemBK[2]
Boiling Point	376.9 ± 32.0 °C (Predicted)	ChemBK[2]
Density	1.298 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemBK[2]
Solubility	Soluble in Dichloromethane	ChemBK[2]

## Synthesis and Manufacturing Pathway

The preparation of Methyl 2-(Boc-amino)-3-nitrobenzoate is a straightforward, two-step process starting from 2-amino-3-nitrobenzoic acid. The strategic logic is to first protect the more nucleophilic amino group after esterification, preventing its interference in subsequent reactions.

## Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and precursor molecules.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of Methyl 2-(Boc-amino)-3-nitrobenzoate.

## Step-by-Step Experimental Protocols

### Step 1: Synthesis of Methyl 2-amino-3-nitrobenzoate

The initial step involves the esterification of 2-amino-3-nitrobenzoic acid. The use of a mild base like cesium carbonate with methyl iodide in DMF is an effective method that avoids harsh acidic conditions which could affect the nitro group.<sup>[3]</sup>

Protocol:

- To a stirred solution of 2-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (0.8 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or trituration with ether/hexane to yield Methyl 2-amino-3-nitrobenzoate as a yellow solid.[3]

**Causality Insight:** Cesium carbonate is chosen for its high solubility in DMF and its non-nucleophilic basicity, which cleanly deprotonates the carboxylic acid without promoting side reactions. The reaction is run at a low temperature initially to control the exothermicity of the alkylation.

## Step 2: Boc Protection of Methyl 2-amino-3-nitrobenzoate

The second step is the protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and robust transformation.

### Protocol:

- Dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq) to the solution.
- Add a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to catalyze the reaction.
- Stir the mixture at room temperature for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- The resulting crude product, Methyl 2-(Boc-amino)-3-nitrobenzoate, can be purified by recrystallization or flash chromatography.

Trustworthiness Check: This two-step sequence is highly reliable. The purity of the intermediate from Step 1 is crucial for a clean reaction in Step 2. Each step's completion should be rigorously confirmed by TLC or LC-MS to ensure high fidelity of the final product.

## Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on analogous compounds.<sup>[4][5]</sup>

### Spectroscopic Data (Predicted)

#### <sup>1</sup>H NMR

$\delta$  ~8.0-8.2 ppm (d, 1H, Ar-H),  $\delta$  ~7.6-7.8 ppm (d, 1H, Ar-H),  $\delta$  ~7.2-7.4 ppm (t, 1H, Ar-H),  $\delta$  ~3.9 ppm (s, 3H, -OCH<sub>3</sub>),  $\delta$  ~1.5 ppm (s, 9H, -C(CH<sub>3</sub>)<sub>3</sub>). A broad singlet for the N-H proton is also expected.

#### <sup>13</sup>C NMR

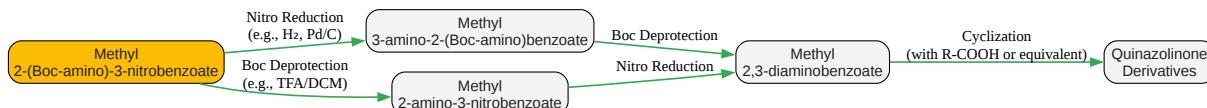
$\delta$  ~165 ppm (C=O, ester),  $\delta$  ~152 ppm (C=O, Boc),  $\delta$  ~148 ppm (C-NO<sub>2</sub>),  $\delta$  ~120-140 ppm (Ar-C),  $\delta$  ~81 ppm (-C(CH<sub>3</sub>)<sub>3</sub>),  $\delta$  ~52 ppm (-OCH<sub>3</sub>),  $\delta$  ~28 ppm (-C(CH<sub>3</sub>)<sub>3</sub>).

#### IR Spectroscopy

$\nu$  ~3350 cm<sup>-1</sup> (N-H stretch),  $\nu$  ~1730 cm<sup>-1</sup> (C=O stretch, ester),  $\nu$  ~1710 cm<sup>-1</sup> (C=O stretch, carbamate),  $\nu$  ~1530 cm<sup>-1</sup> (asymmetric NO<sub>2</sub> stretch),  $\nu$  ~1350 cm<sup>-1</sup> (symmetric NO<sub>2</sub> stretch).

## Key Chemical Transformations and Synthetic Utility

The true value of Methyl 2-(Boc-amino)-3-nitrobenzoate lies in the selective transformations of its functional groups, which provides access to valuable diaminoarene intermediates.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of Methyl 2-(Boc-amino)-3-nitrobenzoate.

## Selective Reduction of the Nitro Group

The most critical reaction is the reduction of the nitro group to an amine. This unmasks a 1,2-diaminobenzene scaffold, a precursor to many important heterocycles.

- Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. It typically proceeds under mild conditions and produces water as the only byproduct.
- Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl<sub>2</sub>) in ethanol or iron powder in acetic acid/HCl are classic and effective methods for nitro group reduction, especially on a laboratory scale.<sup>[6]</sup>

## Synthesis of Quinazolinones

Quinazolinones are a class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[7][8]</sup> The 2,3-diaminobenzoate intermediate derived from the title compound is a perfect starting material for their synthesis.

General Protocol for Quinazolinone Formation:

- Perform a one-pot or stepwise deprotection of the Boc group (using an acid like TFA) and reduction of the nitro group (using H<sub>2</sub>/Pd/C) from Methyl 2-(Boc-amino)-3-nitrobenzoate to generate methyl 2,3-diaminobenzoate.
- React the resulting diamine with an appropriate electrophile. For instance, condensation with an acid chloride or anhydride followed by cyclization will yield the corresponding 2-

substituted quinazolinone.[\[9\]](#)[\[10\]](#)

## Applications in Drug Discovery and Development

While direct applications of Methyl 2-(Boc-amino)-3-nitrobenzoate are often proprietary, its structural motifs and those of its close relatives are found in numerous high-value pharmaceutical compounds.

- **Scaffold for Bioactive Molecules:** The 2,3-disubstituted aromatic pattern is crucial. For example, the related intermediate Methyl 2-methyl-3-nitrobenzoate is a key precursor in the synthesis of Lenalidomide, a potent immunomodulatory drug used to treat multiple myeloma. [\[11\]](#)[\[12\]](#)[\[13\]](#) This underscores the pharmaceutical industry's interest in this substitution pattern for building complex APIs.
- **Intermediate for Angiotensin II Receptor Blockers:** The compound has been cited as a potential intermediate in the synthesis of sartans, a class of drugs used to treat high blood pressure. For example, it can be utilized in building the core structure of Candesartan.[\[2\]](#)
- **Precursor for Anti-Cancer Agents:** The general class of nitro-amino aromatic compounds is frequently explored in oncology research. Derivatives can serve as lead compounds for developing novel anti-cancer agents, leveraging the unique electronic properties conferred by the ortho-amino and nitro groups to interact with biological targets.[\[6\]](#)

## Conclusion

Methyl 2-(Boc-amino)-3-nitrobenzoate is more than a simple chemical reagent; it is a strategic intermediate designed for versatility and efficiency. Its well-defined structure allows for selective, high-yielding transformations that open pathways to complex and biologically relevant molecules, particularly heterocyclic systems like quinazolinones. For researchers in medicinal chemistry and process development, a thorough understanding of this building block's synthesis, reactivity, and potential applications provides a significant advantage in the quest to design and create the next generation of therapeutics.

## References

- PubChem. **Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.**
- ChemBK. Methyl 2-[(tert-butoxycarbonyl)
- NINGBO INNO PHARMCHEM CO.,LTD.

- Chegg.
- El-Fattah, M. E. A., et al. (1981). Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. PubMed. [\[Link\]](#)
- Tzani, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of quinazolinones. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Synthesis of quinazolines. [\[Link\]](#)
- ResearchGate.
- PubChem. Methyl 2-hydroxy-3-nitrobenzoate.
- Reddit. What is the product of my (failed)
- Quora.
- Anasazi Instruments.
- PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [\[Link\]](#)
- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChemLite. Methyl 2-((tert-butoxycarbonyl)amino)
- Chegg.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | C13H16N2O6 | CID 9965968 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 2. chembk.com [\[chembk.com\]](http://chembk.com)
- 3. prepchem.com [\[prepchem.com\]](http://prepchem.com)
- 4. homework.study.com [\[homework.study.com\]](http://homework.study.com)
- 5. rsc.org [\[rsc.org\]](http://rsc.org)

- 6. Buy Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innospk.com [innospk.com]
- 12. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 13. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- To cite this document: BenchChem. ["Methyl 2-(Boc-amino)-3-nitrobenzoate" literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138334#methyl-2-boc-amino-3-nitrobenzoate-literature-review>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

